SUN13837 -

SUN13837

Catalog Number: EVT-8584390
CAS Number:
Molecular Formula: C21H29N5O2
Molecular Weight: 383.5 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

SUN13837 is a synthetic compound developed as a fibroblast growth factor receptor modulator. It has been identified as a promising candidate for neuroprotective and neuroregenerative therapies, particularly in the context of spinal cord injuries. The compound mimics the effects of basic fibroblast growth factor, promoting neurite outgrowth and providing neuroprotection without inducing inflammation or glial scar formation, which are common complications associated with spinal cord injuries .

Source

SUN13837 was synthesized through a systematic screening process involving an in-house compound library aimed at enhancing intracellular tyrosine phosphorylation of fibroblast growth factor receptors. The optimization process led to the identification of SUN13837 as a lead compound due to its favorable pharmacokinetic properties, including significant oral bioavailability and brain distribution in animal models .

Classification

SUN13837 is classified as a synthetic small molecule and a fibroblast growth factor receptor modulator. Its primary therapeutic applications are in the treatment of traumatic spinal cord injuries and potentially other neurodegenerative conditions .

Synthesis Analysis

Methods

The synthesis of SUN13837 involved several steps, starting from basic organic compounds. Researchers employed structure-activity relationship studies to refine the compound's efficacy and safety profile. This included testing various analogs for their ability to activate fibroblast growth factor receptors while minimizing side effects such as phospholipidosis, which is often induced by similar compounds .

Technical Details

The synthesis utilized standard organic chemistry techniques, including:

  • Refluxing: To facilitate chemical reactions at elevated temperatures.
  • Chromatography: For purification of the synthesized compounds.
  • Spectroscopy: Techniques such as nuclear magnetic resonance and mass spectrometry were used to confirm the structure and purity of SUN13837.
Molecular Structure Analysis

Structure

The molecular structure of SUN13837 is characterized by a complex arrangement that allows it to effectively interact with fibroblast growth factor receptors. Specific details about the molecular formula and structural components were not explicitly detailed in the sources but are critical for understanding its function.

Data

While exact structural data (e.g., bond lengths, angles) were not provided, the compound's design focuses on optimizing interactions with target receptors to enhance biological activity while reducing unwanted effects .

Chemical Reactions Analysis

Reactions

SUN13837 undergoes various biochemical interactions once administered. It primarily acts on fibroblast growth factor receptors, leading to downstream signaling pathways that promote neuronal survival and regeneration.

Technical Details

The key reactions involve:

  • Activation of signaling pathways: Such as those leading to neurite outgrowth.
  • Inhibition of inflammatory responses: By preventing excessive cellular proliferation at injury sites.

These reactions are crucial for its therapeutic efficacy in treating spinal cord injuries .

Mechanism of Action

Process

SUN13837 mimics basic fibroblast growth factor by binding to its receptor, which activates intracellular signaling cascades that promote neuronal survival and regeneration. This mechanism mitigates secondary injury processes that can exacerbate damage following spinal cord trauma.

Data

Research indicates that SUN13837 enhances tyrosine phosphorylation within cells, which is pivotal for activating downstream signaling pathways involved in neuroprotection and repair . This action helps counteract excitotoxicity caused by neurotransmitter imbalances following injury.

Physical and Chemical Properties Analysis

Physical Properties

While specific physical properties such as melting point or solubility were not detailed in the sources, SUN13837 is noted for its favorable pharmacokinetic profile, including high oral bioavailability (approximately 70%) and effective brain penetration (Kp = 0.15) in rat models .

Chemical Properties

Chemical stability and reactivity are essential for therapeutic applications. The absence of significant side effects related to phospholipidosis suggests that SUN13837 has been designed to minimize adverse interactions within biological systems .

Applications

Scientific Uses

SUN13837 has been primarily studied for its potential applications in:

  • Neuroprotection: Protecting neurons from damage due to traumatic spinal cord injuries.
  • Neuroregeneration: Promoting recovery of neuronal function after injury.
  • Therapeutic Development: As a candidate for clinical trials aimed at treating spinal cord injuries and possibly other neurodegenerative diseases.

Clinical studies have shown promise in enhancing neurological recovery in patients with severe spinal cord injuries, indicating its potential utility in therapeutic settings .

Introduction to SUN13837 as a Neurotherapeutic Agent

Historical Context of Neuroregenerative Compound Development

The quest for effective neuroregenerative therapies has been marked by significant challenges, particularly in translating neurotrophic factor biology into clinically viable treatments. Early enthusiasm for endogenous growth factors like basic Fibroblast Growth Factor (bFGF) was tempered by their pleiotropic biological actions, which included not only neuroprotective and neuritogenic effects but also undesirable proliferative activity on non-neuronal cells. This proliferation exacerbated pathological processes such as glial scar formation and neuroinflammation in central nervous system (CNS) injuries [1] [3]. Furthermore, protein-based therapeutics faced inherent limitations, including enzymatic degradation, poor blood-brain barrier penetration, and short plasma half-lives, which hindered their clinical utility [1] [4]. These challenges catalyzed efforts to develop synthetic small molecules that could selectively mimic the beneficial neurotrophic actions of endogenous factors while eliminating their detrimental effects.

Rationale for SUN13837 as a basic Fibroblast Growth Factor Mimetic in Neural Repair

SUN13837 (chemical name: 4-[[4-[[2-[(4-Amino-2,3,5,6-tetramethylphenyl)amino]acetyl]methylamino]-1-piperidinyl]methyl]benzamide) emerged from a deliberate strategy to overcome the limitations of native basic Fibroblast Growth Factor therapy. Researchers designed this novel aniline-derived compound to function as a selective agonist of Fibroblast Growth Factor Receptor 1, activating downstream neuroprotective and neurite outgrowth-promoting pathways without inducing mitogenic activity in non-neuronal somatic cells [1] [4]. This selectivity was critical because basic Fibroblast Growth Factor's proliferative effects on inflammatory cells and fibroblasts had been linked to adverse outcomes in earlier clinical trials for CNS disorders, including exacerbated inflammation and reduced functional recovery [1] [3]. SUN13837's molecular architecture enables it to penetrate the blood-brain barrier efficiently and exhibit favorable pharmacokinetics, including over 65% oral bioavailability across species—a significant advantage over protein-based neurotrophic factors [4] [5].

Positioning Within Neurotrophic Factor Research Paradigms

SUN13837 represents a paradigm shift in neurotrophic factor research, transitioning from recombinant protein therapeutics toward targeted small-molecule mimetics. Unlike broad-spectrum neurotrophic factors that activate multiple receptor subtypes with varying downstream consequences, SUN13837 demonstrates remarkable signaling specificity. It selectively triggers tyrosine phosphorylation of Fibroblast Growth Factor Receptor 1 and downstream effectors involved in neuronal survival and axonal regeneration, while avoiding proliferative pathways associated with Fibroblast Growth Factor Receptor activation in non-neuronal tissues [1] [4]. This precision pharmacology positions SUN13837 at the forefront of a new generation of neurotherapeutic agents designed for pathological complexity. Its development reflects an evolving understanding that effective neural repair requires multi-modal activity—modulating neuroinflammation, rebalancing ionic homeostasis, and stimulating intrinsic regenerative mechanisms—without exacerbating secondary injury processes [4] [5].

Properties

Product Name

SUN13837

IUPAC Name

2-(5-amino-4,6-dimethylpyrimidin-2-yl)oxy-N-(1-benzylpiperidin-4-yl)-N-methylacetamide

Molecular Formula

C21H29N5O2

Molecular Weight

383.5 g/mol

InChI

InChI=1S/C21H29N5O2/c1-15-20(22)16(2)24-21(23-15)28-14-19(27)25(3)18-9-11-26(12-10-18)13-17-7-5-4-6-8-17/h4-8,18H,9-14,22H2,1-3H3

InChI Key

UFFJZHVXSNLCEE-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=NC(=N1)OCC(=O)N(C)C2CCN(CC2)CC3=CC=CC=C3)C)N

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.